molecular formula C22H18N2O4S B2460326 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide CAS No. 895449-15-7

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B2460326
CAS No.: 895449-15-7
M. Wt: 406.46
InChI Key: MJHHTYZDGPAPQH-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide is a compound that belongs to the class of benzoxazole derivatives. . This compound features a benzoxazole moiety, which is a heterocyclic structure containing both nitrogen and oxygen atoms, contributing to its unique chemical properties.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its potential applications, such as its use in pharmaceuticals or materials science. Additionally, further studies could explore its synthesis, properties, and reactivity .

Preparation Methods

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common synthetic route starts with ortho-aminophenol and heptafluoro-2-iodopropane as starting materials . The reaction conditions often involve the use of methanol as a solvent and various aldehydes to facilitate the formation of the benzoxazole ring . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the benzoxazole ring .

Comparison with Similar Compounds

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide can be compared with other benzoxazole derivatives such as:

    Chlorzoxazone: A muscle relaxant used to treat muscle spasms.

    Tafamidis: Used to treat transthyretin amyloidosis.

    Flunoxaprofen: An anti-inflammatory drug.

What sets this compound apart is its unique combination of the benzoxazole moiety with a tosylacetamide group, which may enhance its biological activity and specificity.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-15-6-12-18(13-7-15)29(26,27)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHHTYZDGPAPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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